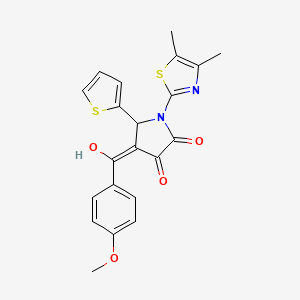
1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C21H18N2O4S2 and its molecular weight is 426.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4,5-Dimethylthiazol-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a detailed overview of the biological activity of this compound, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The compound has a complex structure featuring a thiazole ring, a hydroxyl group, and methoxy and thiophene substituents. Its chemical formula is C₁₈H₁₈N₂O₃S, and it exhibits properties that may contribute to its biological activities.
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties . In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance, the compound was tested against human prostate (DU-145), breast (MCF-7), and bladder (T24) cancer cell lines. The results showed promising antiproliferative activity with IC50 values indicating effective cytotoxicity.
Antimicrobial Activity
In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against various pathogens. In vitro assays revealed that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 16 µg/mL |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Cell Cycle Arrest : The compound induces cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Production : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent cell death.
- Inhibition of Key Enzymes : The compound inhibits specific enzymes involved in cancer cell proliferation and survival pathways.
Study on Anticancer Efficacy
A study conducted on the effects of this compound on DU-145 prostate cancer cells revealed that treatment led to a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and PARP. The study concluded that the compound's ability to induce apoptosis could be a key factor in its anticancer efficacy.
Study on Antimicrobial Effects
Another study focused on the antimicrobial effects against Staphylococcus aureus demonstrated that the compound disrupted bacterial cell membranes, leading to cell lysis. This was confirmed through electron microscopy which showed significant morphological changes in treated bacteria.
特性
IUPAC Name |
(4E)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-thiophen-2-ylpyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S2/c1-11-12(2)29-21(22-11)23-17(15-5-4-10-28-15)16(19(25)20(23)26)18(24)13-6-8-14(27-3)9-7-13/h4-10,17,24H,1-3H3/b18-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSFHJYBTDXPDF-FBMGVBCBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C(C(=C(C3=CC=C(C=C3)OC)O)C(=O)C2=O)C4=CC=CS4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)N2C(/C(=C(/C3=CC=C(C=C3)OC)\O)/C(=O)C2=O)C4=CC=CS4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














